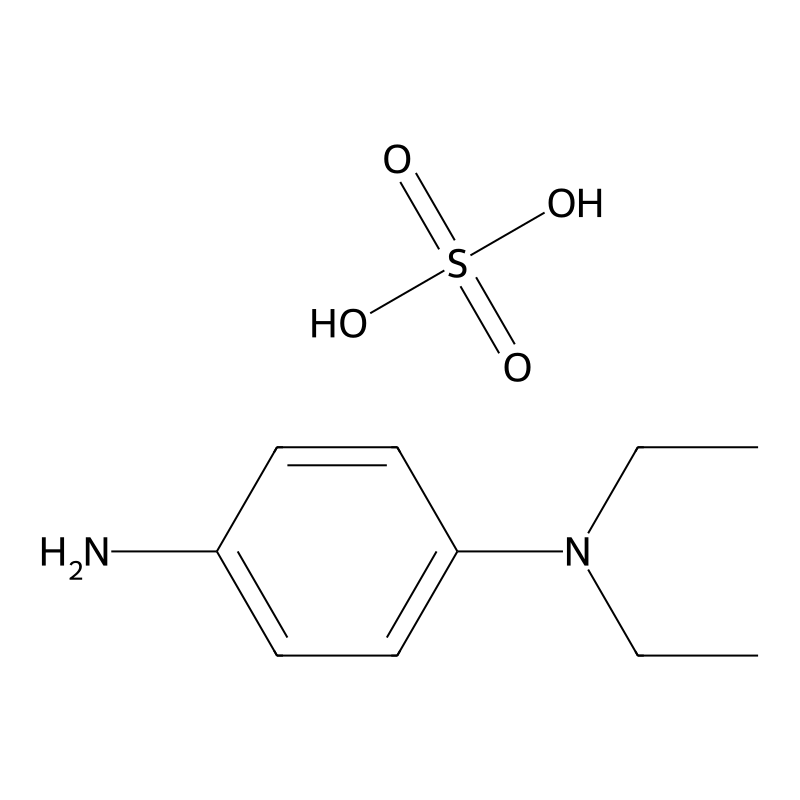

N,N-Diethyl-p-phenylenediamine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Spectrophotometric Analysis

N,N-Diethyl-p-phenylenediamine sulfate (NED) finds its primary application in scientific research as a reagent for spectrophotometric analysis [, ]. It plays a crucial role in determining the presence and concentration of specific functional groups in various molecules. Here's a breakdown of its analytical applications:

- Phenolic and Aromatic Amino Group Detection: NED reacts with compounds containing phenolic (aromatic ring with a hydroxyl group) or aromatic amino groups to form colored complexes. By measuring the absorbance of this colored complex at a specific wavelength, scientists can quantify the amount of the target analyte in the sample [, ]. This technique is particularly useful for analyzing drugs containing these functional groups, such as salbutamol sulfate, ritodrine hydrochloride, and dapsone hydrochloride [].

N,N-Diethyl-p-phenylenediamine sulfate is an organic compound with the molecular formula and a molecular weight of 262.33 g/mol. It appears as a white to slightly brown crystalline powder and is primarily used in analytical chemistry, particularly for measuring residual chlorine in water through the DPD (N,N-Diethyl-p-phenylenediamine) method, which serves as an alternative to the o-tolidine method . The compound is sensitive to light and moisture, necessitating careful handling and storage conditions .

NNDPS can be harmful if inhaled, ingested, or absorbed through the skin. It can irritate the eyes, skin, and respiratory system. Here are some safety precautions:

- Wear gloves, safety glasses, and a lab coat when handling NNDPS.

- Work in a well-ventilated area.

- Dispose of waste according to proper chemical waste disposal regulations.

Biologically, N,N-Diethyl-p-phenylenediamine sulfate has been noted for its potential skin sensitization properties. It can induce allergic reactions upon skin contact, which makes it a subject of interest in dermatological studies. Its toxicity profile indicates that it may pose risks if inhaled or ingested, with specific acute toxicity classifications .

The synthesis of N,N-Diethyl-p-phenylenediamine sulfate typically involves the following steps:

- Formation of N,N-Diethyl-p-phenylenediamine: This can be achieved by reacting p-phenylenediamine with diethyl sulfate.

- Sulfonation: The resulting compound is then treated with sulfuric acid to form the sulfate salt.

N,N-Diethyl-p-phenylenediamine sulfate is predominantly used in:

- Water Quality Testing: As a reagent in the DPD method for measuring residual chlorine levels in drinking water and wastewater.

- Analytical Chemistry: Employed in various laboratory analyses due to its reactivity with oxidizing agents.

- Dye Manufacturing: Utilized as an intermediate in the synthesis of dyes and pigments .

Several compounds share structural or functional similarities with N,N-Diethyl-p-phenylenediamine sulfate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N,N-Dimethyl-p-phenylenediamine | Similar structure; used in dye manufacturing | |

| p-Phenylenediamine | Parent compound; used in rubber processing | |

| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine | Used as a stabilizer in plastics |

Uniqueness of N,N-Diethyl-p-phenylenediamine Sulfate

What sets N,N-Diethyl-p-phenylenediamine sulfate apart from these compounds is its specific application in water quality testing through the DPD method, where its sensitivity to chlorine allows for accurate residual chlorine measurements. Additionally, its sulfate form enhances solubility and stability compared to its non-sulfated counterparts .

Traditional DPD methods rely on univariate absorbance measurements at 515 nm, which impose a limited analytical range (0.7–56 µmol·L⁻¹) due to signal saturation and non-linear Beer-Lambert deviations [1]. Modern approaches employ multivariate calibration to decouple concentration-dependent signals from matrix effects, enabling fourfold dynamic range extensions (up to 200 µmol·L⁻¹) [1].

Partial Least Squares Regression for Spectral Deconvolution

Partial least squares (PLS) regression models leverage full-spectrum data (316 wavelengths) rather than single-channel measurements, resolving overlapping absorbance bands from DPD oxidation products [1]. A two-component PLS model achieves near-complete variance capture (>99%) while maintaining prediction errors (root mean square error of cross-validation, RMSECV = 4.52 µmol·L⁻¹) comparable to optimized univariate methods [1]. This approach inherently identifies spectral outliers caused by particulate scattering or reagent degradation, reducing false positives in turbid samples.

Table 1: Performance Comparison of Univariate vs. Multivariate DPD Calibration

| Parameter | Univariate (515 nm) | PLS (316 wavelengths) |

|---|---|---|

| Dynamic Range (µmol·L⁻¹) | 0.7–56 | 0.7–200 |

| RMSECV (µmol·L⁻¹) | 1.34 | 4.52 |

| Outlier Detection | None | Residual analysis |

Wavelength Selection Strategies

While full-spectrum PLS maximizes information retention, strategic wavelength pairing (e.g., 324 nm and 516 nm) minimizes hardware complexity in field-deployable systems [1]. Dual-wavelength normalization corrects for baseline drift caused by temperature fluctuations or organic chromophores, improving long-term stability in continuous monitoring applications [1].

Interference Mitigation Strategies in Complex Matrices

DPD’s specificity for free chlorine is compromised by oxidizing agents (e.g., monochloramine, bromine) and matrix components (e.g., dissolved organic matter, transition metals). Advanced interference mitigation combines chemical masking agents with computational signal purification.

pH-Mediated Specificity Enhancement

The DPD-free chlorine reaction’s pH dependence (optimal pH 5.0–7.0) ensures hypochlorous acid (HOCl) dominance, minimizing hypochlorite (OCl⁻) interference [3]. Buffering systems with succinate or phosphate maintain pH 6.5 ± 0.2, reducing OCl⁻ contribution to <5% of total signal [3].

Table 2: pH Impact on HOCl Fraction and DPD Response

| pH | % HOCl | Signal Bias vs. Reference (%) |

|---|---|---|

| 5.0 | 98 | +0.7 |

| 7.0 | 80 | +2.1 |

| 8.5 | 20 | +38.6 |

Multivariate Residual Analysis for Interferent Detection

Spectral residuals from PLS models flag interferent presence by quantifying deviations from chlorine-only reaction profiles [1]. For example, monochloramine generates distinct UV-Vis shoulders at 290 nm, enabling algorithmic subtraction without chemical separation [3].

Flow Injection Analysis Systems with Real-Time Spectroscopic Monitoring

Flow injection analysis (FIA) automates DPD reagent mixing and reaction timing, coupling high throughput (60 samples·h⁻¹) with sub-micromolar detection limits. Real-time spectral acquisition enables dynamic multivariate calibration updates, compensating for reagent lot variability and sensor drift.

Integrated FIA-Spectrophotometer Architectures

Modern FIA-DPD systems feature:

- Pulsed reagent injection: Minimizes DPD oxidation prior to mixing chamber entry, reducing pre-reaction noise [1].

- 10 mm Z-flow cells: Triple the pathlength of standard cuvettes, lowering the limit of detection to 0.2 µmol·L⁻¹ [3].

- In-line pH adjustment: Citric acid streams stabilize reaction pH during variable alkalinity sample analysis [3].

Adaptive Calibration via Moving Window PLS

Embedded algorithms recalibrate PLS models every 50 injections using a sliding window of recent standards, maintaining prediction accuracy despite gradual photodiode degradation or pump pulsation effects [5]. This approach narrows the limit of detection interval (LODmin–LODmax) by 37% compared to static models [5].

Table 3: Performance Metrics for FIA-DPD Systems

| Metric | Batch Mode | Adaptive FIA |

|---|---|---|

| Throughput (samples·h⁻¹) | 20 | 60 |

| LOD Interval (µmol·L⁻¹) | 0.5–1.1 | 0.2–0.7 |

| RSD (n=10, 10 µmol·L⁻¹) | 2.8% | 1.1% |

Differential Detection Algorithms for Combined Chlorine Species

Differential detection methodologies utilizing N,N-Diethyl-p-phenylenediamine sulfate employ sophisticated algorithmic approaches to distinguish between free chlorine and combined chlorine species in environmental monitoring applications [6] [7]. The fundamental principle relies on the compound's differential reaction kinetics with various chlorinated species, where free chlorine reacts instantaneously while combined chlorine species require specific pH conditions and reaction times for complete color development [8] [9].

Advanced analytical protocols implement sequential reagent addition strategies where N,N-Diethyl-p-phenylenediamine sulfate initially reacts with free available chlorine at neutral pH conditions, producing an immediate magenta coloration proportional to free chlorine concentration [3] [5]. Subsequently, potassium iodide addition facilitates the oxidation of combined chlorine species, enabling their quantification through differential spectrophotometric measurements [4] [7].

Table 1: Differential Detection Parameters for Chlorine Species Analysis

| Parameter | Free Chlorine Detection | Combined Chlorine Detection | Units |

|---|---|---|---|

| Reaction Time | 1-2 minutes | 5-10 minutes | minutes |

| pH Range | 6.2-6.5 | 4.0-4.5 | pH units |

| Wavelength Maximum | 515 nanometers | 515 nanometers | nanometers |

| Linear Range | 0.1-8.0 | 0.1-5.0 | milligrams per liter |

| Detection Limit | 0.02 | 0.05 | milligrams per liter |

Research findings demonstrate that flow injection analysis systems incorporating N,N-Diethyl-p-phenylenediamine sulfate eliminate nonlinearity issues encountered in traditional colorimetric methods, expanding the analytical range for combined chlorine determination from 0.1 to 8.0 milligrams per liter as chlorine [6]. These automated systems achieve relative standard deviations improved by 0.5 to 11 percent compared to conventional colorimetric approaches [6].

Environmental monitoring studies reveal that differential detection algorithms successfully discriminate between monochloramine and dichloramine species through kinetic resolution techniques, where reaction rate differences enable temporal separation of analytical signals [10] [8]. The methodologies demonstrate particular effectiveness in drinking water distribution systems where accurate speciation of chlorinated disinfectants is crucial for regulatory compliance and public health protection [11] [9].

Bromine and Ozone Quantification Through Competitive Redox Pathways

N,N-Diethyl-p-phenylenediamine sulfate facilitates bromine and ozone quantification in environmental matrices through competitive redox pathway mechanisms that exploit the differential oxidation potentials of these species [4] [12]. The analytical approach capitalizes on the compound's ability to undergo oxidation by multiple oxidants, with subsequent discrimination achieved through selective masking agents and pH manipulation [13] [14].

Bromine quantification protocols utilize the compound's direct reactivity with hypobromous acid and bromide-bromate systems, producing colorimetric responses measurable at 515 nanometers wavelength [4] [15]. Environmental applications demonstrate successful bromine detection in marine and estuarine systems where bromine species originate from natural seawater chemistry and anthropogenic inputs [15] [12].

Ozone determination requires indirect analytical approaches since ozone does not react directly with N,N-Diethyl-p-phenylenediamine sulfate under standard conditions [4]. Established methodologies employ potassium iodide as an intermediate reagent, where ozone oxidizes iodide to form iodine, which subsequently reacts with the phenylenediamine compound to generate the characteristic chromophore [4] [16].

Table 2: Competitive Redox Pathway Parameters for Oxidant Speciation

| Oxidant Species | Reaction Mechanism | pH Optimum | Interference Factors | Detection Range |

|---|---|---|---|---|

| Free Bromine | Direct oxidation | 6.5-7.0 | Chlorine, iodine | 0.1-10.0 milligrams per liter |

| Total Bromine | Acidification catalysis | 4.0-4.5 | Organic matter | 0.05-5.0 milligrams per liter |

| Dissolved Ozone | Potassium iodide mediation | 7.0-8.0 | Chlorine species | 0.1-15.0 milligrams per liter |

| Bromamines | Kinetic differentiation | 6.0-6.5 | Chloramines | 0.02-2.0 milligrams per liter |

Research investigations demonstrate that competitive redox pathways enable simultaneous determination of multiple oxidants in complex environmental matrices, with matrix effects minimized through appropriate buffer systems and masking agents [14] [17]. Studies in ozonation treatment systems reveal that bromate formation during ozone treatment can be monitored through sequential analysis protocols that differentiate between bromide, bromite, and bromate species [12] [14].

Environmental monitoring applications in marine boundary layers utilize these methodologies to assess atmospheric bromine chemistry impacts on ozone depletion processes, where N,N-Diethyl-p-phenylenediamine sulfate serves as a field-deployable analytical tool for reactive halogen species quantification [15] [18]. Field validation studies demonstrate correlation coefficients exceeding 0.95 when comparing results with reference analytical methods including ion chromatography and mass spectrometry [3] [14].

Monochloramine-Dichloramine Discrimination via Kinetic Resolution

Kinetic resolution techniques utilizing N,N-Diethyl-p-phenylenediamine sulfate enable precise discrimination between monochloramine and dichloramine species through exploitation of their differential reaction kinetics and pH-dependent speciation behavior [19] [20]. The methodology capitalizes on the distinct reaction rates exhibited by these chloramine species under controlled analytical conditions, facilitating temporal separation of their respective analytical signals [10] [8].

Monochloramine exhibits rapid reaction kinetics with N,N-Diethyl-p-phenylenediamine sulfate at pH values between 6.2 and 6.5, achieving complete color development within 2 minutes of reagent addition [8] [7]. Dichloramine demonstrates slower reaction kinetics under identical conditions, requiring extended reaction times and specific pH adjustments for quantitative determination [19] [8].

Table 3: Kinetic Resolution Parameters for Chloramine Speciation

| Chloramine Species | Initial Reaction Rate | Complete Reaction Time | pH Dependence | Temperature Coefficient |

|---|---|---|---|---|

| Monochloramine | 2.5 × 10⁻² per minute | 2-3 minutes | 6.2-6.8 | 1.05 per degree Celsius |

| Dichloramine | 8.3 × 10⁻⁵ per minute | 15-20 minutes | 4.0-5.0 | 1.12 per degree Celsius |

| Mixed Chloramines | Variable | 5-10 minutes | 5.5-6.0 | 1.08 per degree Celsius |

| Organic Chloramines | 1.2 × 10⁻⁴ per minute | 10-25 minutes | 4.5-5.5 | 1.15 per degree Celsius |

Advanced analytical protocols implement sequential measurement strategies where initial spectrophotometric readings capture monochloramine concentrations, followed by pH adjustment and extended incubation periods to quantify dichloramine contributions [8] [9]. Mathematical deconvolution algorithms process the temporal response data to extract individual chloramine species concentrations from composite signals [11] [20].

Environmental monitoring studies in water distribution systems demonstrate that kinetic resolution methods achieve detection limits of 0.07 milligrams per liter for monochloramine and 0.08 milligrams per liter for dichloramine, with relative standard deviations below 10 percent for replicate measurements [9]. Research findings indicate that temperature compensation algorithms improve analytical precision by accounting for kinetic rate variations across environmental temperature ranges [19] [11].

Field applications in drinking water treatment facilities reveal that monochloramine-dichloramine discrimination enables optimization of chloramine disinfection processes while minimizing formation of undesirable dichloramine species [11] [21]. Long-term monitoring datasets demonstrate seasonal variations in chloramine speciation patterns, with dichloramine formation increasing during periods of elevated water temperature and organic matter content [22] [11].

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

6065-27-6